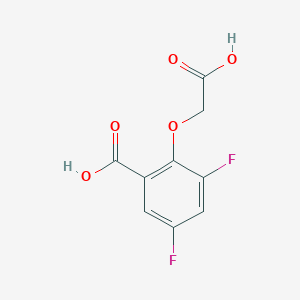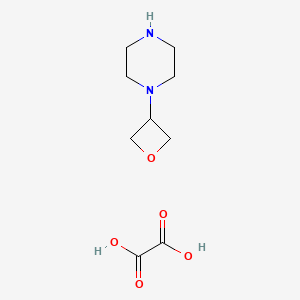
1-(3-Bromophenyl)-2,2-difluoroethanone
概述
描述
1-(3-Bromophenyl)-2,2-difluoroethanone is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and two fluorine atoms attached to an ethanone group
作用机制
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a series of chemical reactions, possibly involving the bromophenyl and difluoroethanone groups .
Biochemical Pathways
Similar compounds have been known to affect various biochemical pathways, including those involved in cell signaling and metabolism .
Pharmacokinetics
Similar compounds have been shown to be rapidly absorbed and metabolized in the body .
Result of Action
Similar compounds have been known to induce various cellular responses, including changes in cell signaling and metabolism .
生化分析
Biochemical Properties
1-(3-Bromophenyl)-2,2-difluoroethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. The compound inhibits acetylcholinesterase activity, leading to an accumulation of acetylcholine, which can affect neural transmission . Additionally, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various substances in the liver .
Cellular Effects
This compound has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been observed to induce oxidative stress in cells, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . This oxidative stress can alter gene expression and disrupt normal cellular metabolism, potentially leading to apoptosis or other forms of cell death .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. The compound binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its inhibitory effect on the enzyme. Additionally, this compound can modulate the activity of cytochrome P450 enzymes, affecting the metabolism of other compounds . The compound’s ability to induce oxidative stress is also a significant aspect of its molecular mechanism, as it leads to the production of ROS and subsequent cellular damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light and heat . Long-term exposure to the compound has been associated with persistent oxidative stress and cellular damage, which can affect cellular function and viability .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit acetylcholinesterase activity without causing significant toxicity . At higher doses, it can induce severe oxidative stress, leading to cellular damage and toxicity . Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects. It is crucial to determine the appropriate dosage to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with cytochrome P450 enzymes, which play a key role in its metabolism . The compound undergoes phase I metabolic reactions, including oxidation and reduction, followed by phase II conjugation reactions, such as glucuronidation and sulfation . These metabolic pathways are essential for the compound’s detoxification and elimination from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can be transported across cell membranes via passive diffusion and active transport mechanisms . It interacts with specific transporters and binding proteins, which facilitate its distribution to different cellular compartments . The compound’s localization and accumulation within cells can affect its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be found in various cellular compartments, including the cytoplasm, mitochondria, and endoplasmic reticulum . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for its activity and function within the cell .
准备方法
Synthetic Routes and Reaction Conditions
1-(3-Bromophenyl)-2,2-difluoroethanone can be synthesized through several methods. One common approach involves the reaction of 3-bromobenzaldehyde with difluoroacetic acid in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and catalysts. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency.
化学反应分析
Types of Reactions
1-(3-Bromophenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted phenyl derivatives.
Oxidation Reactions: Products include carboxylic acids and other oxidized compounds.
Reduction Reactions: Products include alcohols and other reduced compounds.
科学研究应用
1-(3-Bromophenyl)-2,2-difluoroethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials.
相似化合物的比较
Similar Compounds
3-Bromophenylacetone: Similar structure but lacks the fluorine atoms.
2,2-Difluoroacetophenone: Similar structure but lacks the bromine atom.
3-Bromo-2,2-difluoropropanone: Similar structure with an additional carbon atom.
Uniqueness
1-(3-Bromophenyl)-2,2-difluoroethanone is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological interactions.
属性
IUPAC Name |
1-(3-bromophenyl)-2,2-difluoroethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2O/c9-6-3-1-2-5(4-6)7(12)8(10)11/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZELFBPCXLKNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[5-(4-Isopropylphenyl)-4-methyl-1,1-dioxidoisothiazol-3-yl]piperidin-4-amine hydrochloride](/img/structure/B1407623.png)
![1-(4-Methoxy-3-{[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]methyl}-phenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride](/img/structure/B1407624.png)
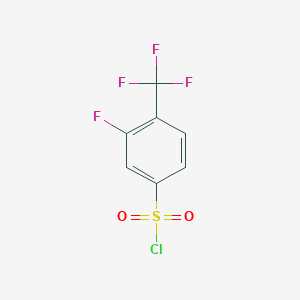
![4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine](/img/structure/B1407627.png)
![4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazole-2-carbaldehyde](/img/structure/B1407632.png)
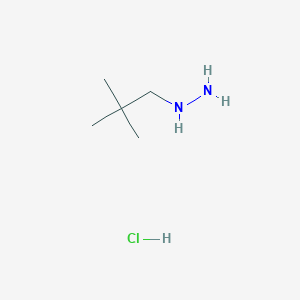

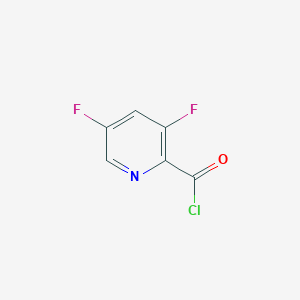


![1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate](/img/structure/B1407640.png)
